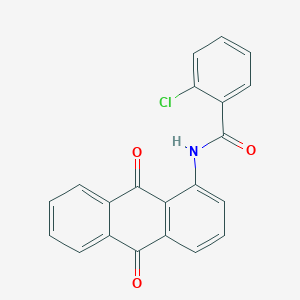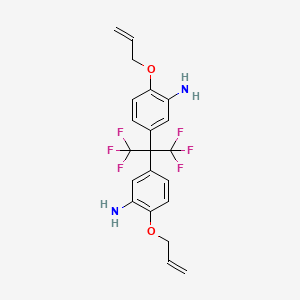
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a fluorinated alkene . It is used in pharmaceuticals, agrochemicals, and research . The compound has a CAS number of 2573217-07-7 .
Molecular Structure Analysis
The molecular formula of 5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is C21H20F6N2O2 . The InChI code for this compound is 1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13 (11-15 (17)28)19 (20 (22,23)24,21 (25,26)27)14-6-8-18 (16 (29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 .Physical And Chemical Properties Analysis
The compound is a solid or viscous liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Deallylation of Allyl Ethers: The use of palladium catalysts for the efficient deallylation of allyl ethers in aniline, leading to the production of corresponding alcohols under mild conditions. This process is notable for its high yields and compatibility with a variety of functional groups (Murakami, Minami, & Ozawa, 2004).
Polymer Chemistry
Synthesis of Novel Polyimides
Development of new aromatic diamine monomers for the synthesis of fluorinated polyimides, characterized by good solubility in polar solvents, high glass-transition temperatures, and excellent mechanical properties (Guan et al., 2014).
Electroluminescent Materials
Creation of a novel class of color-tunable emitting amorphous molecular materials, including compounds derived from bis(9,9-dimethylfluoren-2-yl)aniline, for use in organic electroluminescent devices. These materials exhibit intense fluorescence emission and are effective as both emitting materials and host materials for emissive dopants in such devices (Doi et al., 2003).
Materials Science
Semiconductor Development
Synthesis and characterization of novel polyimides with potential applications as n-type semiconductors. These compounds show promise in fields like organic field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Enhanced Epoxy Systems
Development of N,N-bis(2, 3-epoxypropyl) aniline derivatives for use in epoxy systems with improved water resistance. These systems exhibit significant improvements in water absorption and non-Fickian behavior during water aging (Johncock & Tudgey, 1983).
Sensor Coating Materials
Utilization of bis(4-allyoxyphenyl)hexafluoropropane and its derivatives as coating materials for the detection of toxic chemical warfare agents, demonstrating the compound's relevance in safety and defense technologies (Bhadury et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGKCXSLUVYHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2948641.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)
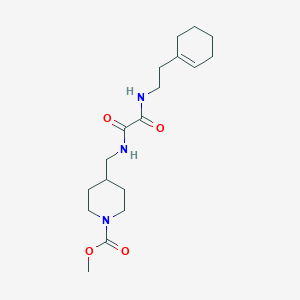
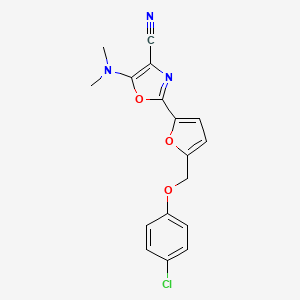
![N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2948650.png)
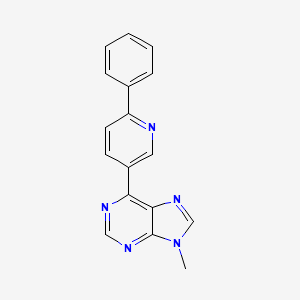
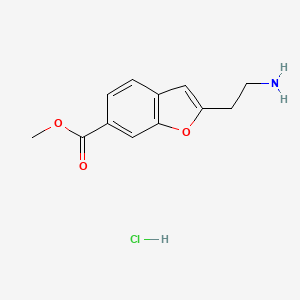
![N-(3,4-dimethoxyphenethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2948659.png)
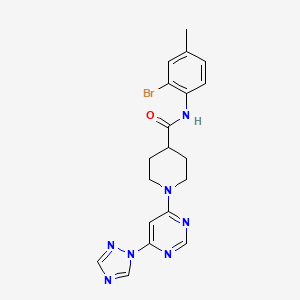
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2948661.png)
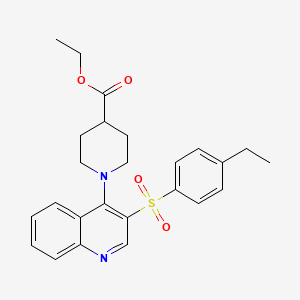
![3-[[1-(2-Ethoxyethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2948663.png)
